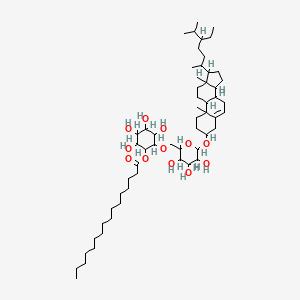
Sitoindoside IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitoindoside IV, also known as this compound, is a useful research compound. Its molecular formula is C57H100O12 and its molecular weight is 977.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Sitoindoside IV exhibits a range of biological activities that make it a subject of interest in pharmacological research:
- Immunomodulatory Activity : Research indicates that this compound can activate peritoneal macrophages, enhancing immune responses. In a study, doses ranging from 100 to 400 µg/mouse led to significant mobilization and activation of these immune cells, suggesting its potential role in boosting immune function and facilitating wound healing through increased phagocytosis and secretion of biologically active products .
- Anti-Ulcerogenic Properties : The compound has demonstrated anti-ulcerogenic effects, potentially linked to its ability to promote macrophage activity, which aids in tissue repair and inflammation reduction .
- Antioxidant Activity : this compound is noted for its antioxidant properties, which can mitigate oxidative stress and protect cells from damage caused by free radicals .
- Anti-Diabetic Effects : Preliminary studies suggest that this compound may have beneficial effects on blood glucose levels and insulin sensitivity, indicating its potential use in managing diabetes .
- Anti-Inflammatory Activity : The compound has shown promise in reducing inflammation, which is crucial for treating various inflammatory diseases .
Therapeutic Implications
Given its diverse biological activities, this compound holds potential therapeutic applications:
- Wound Healing : Its ability to enhance macrophage activity and reduce inflammation positions this compound as a candidate for developing treatments aimed at improving wound healing processes.
- Immune Disorders : The immunomodulatory effects suggest possible applications in conditions characterized by immune dysfunction or inadequate immune responses.
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties, this compound may be beneficial in managing chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Propriétés
Numéro CAS |
98941-86-7 |
|---|---|
Formule moléculaire |
C57H100O12 |
Poids moléculaire |
977.4 g/mol |
Nom IUPAC |
[2-[[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5,6-tetrahydroxycyclohexyl] hexadecanoate |
InChI |
InChI=1S/C57H100O12/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(58)69-54-51(64)49(62)48(61)50(63)53(54)66-34-44-46(59)47(60)52(65)55(68-44)67-39-29-31-56(6)38(33-39)25-26-40-42-28-27-41(57(42,7)32-30-43(40)56)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-55,59-65H,8-24,26-34H2,1-7H3 |
Clé InChI |
IWPRSBXDWFAINE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(C1OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCC(CC)C(C)C)C)C)O)O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(C1OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCC(CC)C(C)C)C)C)O)O)O)O)O)O)O |
Synonymes |
3-(2''-O-palmitoyl-myo-inosityl-(1''-6')-glucopyranoside)sitosterol sitoindoside IV sitoindoside-IV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















